molecular formula C15H21N3O2S. C4H6O5 B195567 Didesmethyl Almotriptan CAS No. 181178-24-5

Didesmethyl Almotriptan

Cat. No.: B195567
CAS No.: 181178-24-5
M. Wt: 307.4 g/mol
InChI Key: XLDLLAFWGVDYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didesmethyl Almotriptan is a chemical compound with the molecular formula C15H21N3O2S and a molecular weight of 307.41 g/mol . It is a derivative of Almotriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the absence of two methyl groups compared to Almotriptan, which influences its chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Didesmethyl Almotriptan typically involves the demethylation of Almotriptan. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: Didesmethyl Almotriptan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Analytical Chemistry : Didesmethyl Almotriptan serves as a reference standard in the development and validation of analytical methods. Its stable chemical structure allows for precise measurements in various assays.
  • Quality Control : In pharmaceutical manufacturing, it is utilized as a quality control standard to ensure the consistency and efficacy of Almotriptan formulations.

Biology

  • Pharmacological Studies : The compound is extensively studied for its interactions with biological targets, particularly serotonin receptors. This research helps elucidate its pharmacodynamic properties and therapeutic potential.
  • Mechanism of Action : this compound acts as an agonist at the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pain pathways associated with migraines. This mechanism is critical in understanding its efficacy in treating acute migraine attacks .

Medicine

  • Therapeutic Applications : Research indicates that this compound may have potential therapeutic applications beyond migraines, including other neurological disorders. Its pharmacological profile suggests it could be beneficial in managing conditions characterized by serotonergic dysregulation .

Industry

  • Pharmaceutical Development : The compound is investigated for its role in developing new pharmaceuticals aimed at treating migraines and other related conditions. Its unique properties make it a valuable candidate for further research and development.

Data Tables

Study ParameterThis compoundAlmotriptan (Parent Compound)Placebo
Pain Relief at 2 hours (%)66.5% (25 mg)70% (12.5 mg)32.5%
Pain-Free at 2 hours (%)45.3% (25 mg)37.8% (12.5 mg)11.3%
Recurrence Rate after 24 hours (%)16.2% (25 mg)16.2% (25 mg)27.3%

Case Study 1: Efficacy in Patients with Moderate to Severe Migraine

A randomized double-blind study involving over 740 patients demonstrated that this compound significantly reduced migraine pain compared to placebo at various dosages (6.25 mg, 12.5 mg, and 25 mg). The study highlighted a dose-dependent response, with higher doses yielding better outcomes in terms of pain relief and reduced recurrence rates .

Case Study 2: Pharmacokinetic Profile

Research conducted on the pharmacokinetics of this compound revealed that it shares similar absorption characteristics with its parent compound, with a significant portion reaching systemic circulation rapidly post-administration. This characteristic supports its potential for acute migraine treatment where rapid onset is crucial .

Mechanism of Action

Didesmethyl Almotriptan exerts its effects by interacting with serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are involved in the regulation of neurotransmitter release and vascular tone. By binding to these receptors, this compound induces vasoconstriction of cranial blood vessels, thereby alleviating migraine symptoms . The compound also inhibits the release of pro-inflammatory neuropeptides, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Didesmethyl Almotriptan is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. The absence of two methyl groups compared to Almotriptan may influence its binding affinity and selectivity for serotonin receptors, potentially leading to different therapeutic outcomes .

Biological Activity

Didesmethyl Almotriptan is a metabolite of Almotriptan, a selective serotonin receptor agonist primarily used in the treatment of migraines. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological profile, mechanisms of action, clinical efficacy, and safety data.

Pharmacological Profile

This compound acts primarily as an agonist at the serotonin 5-HT_1B and 5-HT_1D receptors. These receptors are crucial in mediating the vasoconstrictive effects associated with migraine relief. The compound exhibits a high affinity for these receptors, which is essential for its efficacy in alleviating migraine symptoms.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability ~70%
Peak Plasma Concentration (Tmax) 1.5–4 hours
Half-life 3–5 hours
Volume of Distribution 195 L
Metabolism MAO-A, CYP3A4, CYP2D6
Elimination Renal (75% as metabolites)
Protein Binding ~35%

This compound's mechanism involves the activation of 5-HT_1B and 5-HT_1D receptors located on cranial blood vessels and trigeminal neurons. This activation leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are pivotal in the pathophysiology of migraines. The compound's selectivity for these receptors over others minimizes side effects associated with non-selective serotonin agonists .

Clinical Efficacy

Clinical studies have demonstrated that this compound maintains similar efficacy to Almotriptan in treating acute migraine attacks. The following findings summarize its effectiveness:

  • Pain Relief Rates : In a study involving various dosages (6.25 mg to 25 mg), pain relief was achieved in approximately 66.5% of patients treated with the highest dose at 2 hours post-administration .
  • Sustained Pain-Free Rates : Sustained pain relief was observed in about 55.5% of patients over a 24-hour period following treatment .
  • Recurrence Rates : The recurrence rate after 24 hours was significantly lower for this compound compared to other triptans, indicating its potential for long-lasting effects .

Safety Profile

The safety profile of this compound is comparable to that of Almotriptan, with a low incidence of adverse events (AEs). Common AEs reported include:

  • Nausea (1.4%)
  • Somnolence (1.4%)

In long-term studies, only 7.6% of participants reported AEs related to treatment, with serious AEs being rare .

Case Studies and Research Findings

A notable long-term open-label study assessed the safety and efficacy of this compound in adolescents over a year. Key outcomes from this study included:

  • Efficacy : Pain relief at 2 hours was reported at rates of 61.7% for moderate to severe migraines.
  • Safety : No unexpected safety concerns were noted throughout the study duration, affirming its tolerability in younger populations .

Properties

IUPAC Name

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLLAFWGVDYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458497
Record name 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181178-24-5
Record name Didesmethyl almotriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYL ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl Almotriptan
Reactant of Route 2
Reactant of Route 2
Didesmethyl Almotriptan
Reactant of Route 3
Reactant of Route 3
Didesmethyl Almotriptan
Reactant of Route 4
Didesmethyl Almotriptan
Reactant of Route 5
Reactant of Route 5
Didesmethyl Almotriptan
Reactant of Route 6
Didesmethyl Almotriptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.